molecular formula C13H12N2OS B1271452 4-Phenoxyphenylthiourea CAS No. 76839-21-9

4-Phenoxyphenylthiourea

Cat. No. B1271452
CAS RN: 76839-21-9
M. Wt: 244.31 g/mol
InChI Key: SSZWMEWZRURHTK-UHFFFAOYSA-N
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Description

4-Phenoxyphenylthiourea (PTU) is a chemical compound known for its inhibitory properties, particularly against the enzyme phenoloxidase, which is involved in melanization processes. PTU has been studied for its competitive inhibition of the enzymatic oxidation of DOPA by phenoloxidase, with an inhibition constant estimated at 0.21 ± 0.09 µM, indicating a competitive type of inhibition . Although the exact mechanism of PTU's action is not fully understood, its role as an inhibitor makes it a compound of interest in various biochemical and medical research areas.

Synthesis Analysis

The synthesis of PTU-related compounds involves various chemical reactions and methodologies. For instance, the synthesis of metal-free and metallophthalocyanines bearing (4-(methylthio)phenoxy) moieties has been reported, which includes the use of elemental analysis, FTIR, NMR, UV–vis, and MALDI-TOF/MS spectral data for characterization . Another study describes the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization . Additionally, the synthesis of (4-(trifluoromethylthio)phenoxy) copper(II) phthalocyanine has been achieved, with characterization using various spectroscopic and crystallographic techniques .

Molecular Structure Analysis

The molecular structure of PTU-related compounds is complex and has been elucidated using various analytical techniques. Single-crystal X-ray diffraction confirmed the crystal structure of a related compound, 3-(4-(trifluoromethylthio)phenoxy)phthalonitrile . The molecular conformation of 2-arylseleno-1,3-dithianes has also been analyzed, revealing that the arylseleno moiety adopts an axial orientation in the predominant conformation .

Chemical Reactions Analysis

PTU and its derivatives participate in various chemical reactions. For example, the oxidative polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol in an aqueous alkaline medium using NaOCl as an oxidant has been reported . Additionally, the oxygenative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes and γ-phosphonyl crotonates mediated by air have been used to synthesize 4-hydroxybiaryl-2-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of PTU-related compounds have been extensively studied. The solubility, fluorescence, and antioxidant properties of tetrasubstituted metal-free and metallophthalocyanines have been investigated, revealing enhanced solubility in organic solvents and significant antioxidant activities . The electrical conductivities of synthesized monomers and polymers have been measured, and their fluorescence properties have been characterized in various solvents . The surface morphological properties of copper(II) phthalocyanine films have been examined under different conditions, providing insights into their optical and surface properties .

Scientific Research Applications

Enzyme Interaction and Inhibition

  • Phenoloxidase, a key enzyme in melanization, is inhibited by Phenylthiourea (PTU), a compound related to 4-Phenoxyphenylthiourea. PTU is a known inhibitor of phenoloxidase, affecting the enzymatic oxidation of DOPA by phenoloxidase. The inhibition type for this reaction is competitive (Ryazanova, Alekseev, & Slepneva, 2012).

Synthesis and Chemical Properties

  • Thiourea derivatives, including those structurally similar to 4-Phenoxyphenylthiourea, have been synthesized and characterized for various applications. These derivatives have shown potential in interacting with bacterial cells and demonstrate significant antipathogenic activity, particularly against strains known for biofilm growth (Limban, Marutescu, & Chifiriuc, 2011).

Molecular Docking and Computational Analysis

  • Hexylresorcinol, a compound structurally related to 4-Phenoxyphenylthiourea, has been assessed through bioinformatic molecular docking for its potential insecticidal activity. This approach can also be applied to similar compounds for predicting interactions with biological systems (Aloui et al., 2022).

Antimicrobial and Antifungal Activity

  • Acylthiourea derivatives, similar in structure to 4-Phenoxyphenylthiourea, have been shown to be effective against various bacterial and fungal strains. Their antimicrobial activity varies depending on the type and position of substituents on the thiourea moiety, indicating the potential for tailoring these compounds for specific antimicrobial applications (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).

Polymer Synthesis and Characterization

  • Thiourea-based polymers, which could include 4-Phenoxyphenylthiourea derivatives, have been synthesized and studied for their thermal stability and solubility. These materials, containing phenylthiourea and azo groups, are characterized for potential applications in high-performance materials (Sivadhayanithy, Ravikumar, & Rengaswamy, 2007).

Biological Evaluation and DNA Interaction

  • Nitrosubstituted acyl thioureas, related to 4-Phenoxyphenylthiourea, have been evaluated for their biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties. DNA interaction studies suggest potential applications in anti-cancer therapies (Tahir, Badshah, Hussain, Tahir, Tabassum, Patujo, & Rauf, 2015).

Corrosion Inhibition

  • Schiff base compounds, which can be structurally related to 4-Phenoxyphenylthiourea, have been studied for their potential as corrosion inhibitors. These studies indicate the potential for such compounds in protecting metal surfaces in corrosive environments (Elemike, Nwankwo, Onwudiwe, & Hosten, 2017).

Safety And Hazards

4-Phenoxyphenylthiourea is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Urea and thiourea compounds like 4-Phenoxyphenylthiourea are important structural motifs in modern drug design, synthesis, and medicinal chemistry . Future research will likely continue to explore the potential applications of these compounds in various fields .

properties

IUPAC Name

(4-phenoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-13(17)15-10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H3,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWMEWZRURHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375124
Record name 4-phenoxyphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxyphenylthiourea

CAS RN

76839-21-9
Record name 4-phenoxyphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76839-21-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AK AGARWAL, P KUMAR - b Br
Number of citations: 0
富田眞雄, 熊岡煕, 高瀬宗章 - YAKUGAKU ZASSHI, 1954 - jstage.jst.go.jp
In order to test the antibacterial action of thiazole derivatives, 6 kinds with diphenyl ether as the basic nucleus and 2 with diphenyl sulfide as the basic nucleus, shown in Table I, were …
Number of citations: 3 www.jstage.jst.go.jp

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